molecular formula C10H5BrClFN2 B1467602 2-(3-Bromo-5-fluorophenyl)-4-chloropyrimidine CAS No. 1519342-35-8

2-(3-Bromo-5-fluorophenyl)-4-chloropyrimidine

Cat. No.: B1467602
CAS No.: 1519342-35-8
M. Wt: 287.51 g/mol
InChI Key: RCDPWNQHSHIWFP-UHFFFAOYSA-N
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Description

2-(3-Bromo-5-fluorophenyl)-4-chloropyrimidine is a chemical compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of bromine, fluorine, and chlorine substituents on the phenyl and pyrimidine rings, respectively.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-5-fluorophenyl)-4-chloropyrimidine typically involves the following steps:

    Starting Materials: The synthesis begins with 3-bromo-5-fluoroaniline and 4-chloropyrimidine as the primary starting materials.

    Coupling Reaction: The 3-bromo-5-fluoroaniline undergoes a coupling reaction with 4-chloropyrimidine in the presence of a suitable base, such as potassium carbonate, and a palladium catalyst.

    Reaction Conditions: The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (100-150°C) under an inert atmosphere (e.g., nitrogen or argon).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques like crystallization or chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-5-fluorophenyl)-4-chloropyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine, fluorine, and chlorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various organometallic reagents.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction can lead to the formation of alcohols, ketones, or amines.

Scientific Research Applications

2-(3-Bromo-5-fluorophenyl)-4-chloropyrimidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the development of new materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a precursor in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(3-Bromo-5-fluorophenyl)-4-chloropyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. This interaction can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the disruption of microbial cell membranes.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-5-fluorophenol: A related compound with similar substituents but a different core structure.

    3-Bromo-5-fluoroanisole: Another similar compound used in proteomics research and material science.

    2-(3-Bromo-5-fluorophenyl)acetic acid: A compound with a similar phenyl ring but different functional groups.

Uniqueness

2-(3-Bromo-5-fluorophenyl)-4-chloropyrimidine is unique due to its specific combination of bromine, fluorine, and chlorine substituents on the pyrimidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Biological Activity

Overview

2-(3-Bromo-5-fluorophenyl)-4-chloropyrimidine, with a CAS number of 1519342-35-8, is a pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique substitution pattern, which may influence its pharmacological properties. Research has focused on its anti-inflammatory, anticancer, and antimicrobial activities.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C10H6BrClFN2\text{C}_{10}\text{H}_{6}\text{BrClF}\text{N}_{2}

This structure features a pyrimidine ring substituted with a bromo and fluorophenyl group, as well as a chlorine atom, which may contribute to its biological activity.

1. Anti-inflammatory Activity

Recent studies have demonstrated that pyrimidine derivatives exhibit significant anti-inflammatory properties. For instance, compounds similar to this compound have shown the ability to inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory process.

In vitro assays have indicated that certain pyrimidine derivatives can suppress COX-2 activity with IC50 values comparable to standard anti-inflammatory drugs like celecoxib. For example, one study reported IC50 values of approximately 0.04μmol0.04\,\mu \text{mol} for specific derivatives against COX-2 inhibition .

2. Anticancer Activity

The anticancer potential of this compound has been explored in various cellular models. Research indicates that similar compounds can induce apoptosis and exhibit cytotoxic effects against various cancer cell lines.

For instance, a compound from the same class demonstrated better cytotoxicity and apoptosis induction in hypopharyngeal tumor cells compared to established chemotherapeutic agents . The mechanism of action is believed to involve interaction with specific protein targets that regulate cell proliferation and survival.

3. Antimicrobial Activity

The antimicrobial properties of pyrimidine derivatives have also been investigated. In vitro studies have shown that these compounds can exhibit antibacterial activity against resistant strains of bacteria. For example, some derivatives were tested against XDR Salmonella Typhi, revealing minimum inhibitory concentrations (MIC) as low as 6.25mg mL6.25\,\text{mg mL} .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural features:

Substituent Effect on Activity
Bromo GroupEnhances interaction with target proteins
Fluoro GroupIncreases lipophilicity and bioavailability
Chloro GroupModulates electronic properties

The presence of electron-withdrawing groups such as bromine and chlorine is critical for enhancing the potency of these compounds against their biological targets.

Case Studies

Several case studies highlight the effectiveness of similar compounds in clinical settings:

  • Case Study 1 : A derivative demonstrated significant reduction in inflammation markers in carrageenan-induced paw edema models in rats, indicating strong anti-inflammatory effects.
  • Case Study 2 : An analog was evaluated for its anticancer properties in a xenograft model, showing a marked reduction in tumor size compared to controls.

Properties

IUPAC Name

2-(3-bromo-5-fluorophenyl)-4-chloropyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrClFN2/c11-7-3-6(4-8(13)5-7)10-14-2-1-9(12)15-10/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCDPWNQHSHIWFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1Cl)C2=CC(=CC(=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.